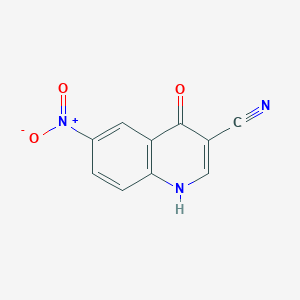

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 214470-35-6) is a quinoline derivative characterized by a nitro group at the 6-position and a nitrile group at the 3-position. Its molecular formula is C₁₀H₅N₃O₃, with a molecular weight of 215.165 g/mol and a density of 1.534 g/cm³ . It is listed as a metabolite in studies involving antitumor agents and enzyme inhibitors .

Properties

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIXIFBGEDRCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitrating agents . One common method includes the nitration of 4-hydroxyquinoline-3-carbonitrile under controlled conditions to introduce the nitro group at the 6-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules further enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinoline scaffold allows for diverse functionalization, leading to derivatives with distinct properties. Key analogues include:

Biological Activity

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₈N₄O₃ and a molecular weight of approximately 215.16 g/mol. Its structure features a nitro group at the 6-position and a carbonitrile group at the 3-position, which contribute to its unique reactivity and biological profile. The presence of these functional groups enhances its interaction with biological targets, particularly in antimicrobial applications.

Biological Activity

Antimicrobial Properties

this compound exhibits significant antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to bactericidal effects against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound demonstrate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Recent research indicates that related compounds can also exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in cellular models, suggesting potential applications in treating inflammatory diseases .

The primary mechanism of action involves the compound's interaction with bacterial enzymes, particularly DNA gyrase. By binding to this target, it disrupts the normal functioning of bacterial DNA replication processes. Additionally, studies suggest that the nitro group may undergo bioreduction to form reactive intermediates that further interact with cellular components, leading to various biological effects.

Synthesis Methods

Several synthesis routes for this compound have been documented:

- Multi-step Synthesis : Involves the reaction of starting materials through several steps to achieve the final product.

- One-pot Reactions : Efficient methods combining multiple reactants in a single reaction vessel have been reported, yielding high purity and yield.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxoquinoline | Lacks nitro and carbonitrile groups | Antibacterial but less potent |

| Ciprofloxacin | Fluorinated derivative of quinolone | Broad-spectrum antibacterial |

| Pefloxacin | Contains fluorine at position 6 | Stronger antibacterial effect |

| Norfloxacin | Similar structure but lacks nitro group | Effective against Gram-negative bacteria |

The unique combination of nitro and carbonitrile groups in this compound distinguishes it from these compounds, contributing to its enhanced reactivity and biological profile.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological properties of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin against various bacterial strains .

- Inflammation Models : Research indicated that certain derivatives could significantly reduce inflammatory markers in animal models of acute lung injury (ALI), suggesting their potential use in treating inflammation-related diseases .

Q & A

Q. What are the recommended synthetic routes for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a precursor such as 4-oxo-1,4-dihydroquinoline-3-carbonitrile. A common method uses concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position . For optimization, reaction time, stoichiometry of nitrating agents, and solvent choice (e.g., acetic acid or dichloromethane) should be systematically varied. Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the quinoline backbone and substituent positions. The nitrile group (C≡N) appears as a sharp singlet near δ 115 ppm in ¹³C NMR .

- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and nitrile (C≡N, ~2240 cm⁻¹) groups are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How does the nitro group influence the compound’s solubility and stability?

The electron-withdrawing nitro group reduces solubility in polar solvents but enhances thermal stability. Solubility can be improved using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of nitroquinoline derivatives?

Discrepancies often arise from differences in substituent positions or assay conditions. For example, the 6-nitro derivative shows stronger protein tyrosine kinase (PTK) inhibition than 7-nitro analogs due to steric and electronic effects . To validate results:

- Use standardized assays (e.g., kinase inhibition ELISA).

- Compare IC₅₀ values across multiple cell lines.

- Perform molecular docking to assess binding affinity variations .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer potential of this compound?

- Substituent Variation : Replace the nitro group with halogens (e.g., Cl, Br) or methyl groups to evaluate potency changes .

- Core Modifications : Synthesize hexahydroquinoline analogs to test rigidity effects on bioactivity .

- In Silico Modeling : Use tools like AutoDock Vina to predict interactions with PTKs or DNA topoisomerases .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

The compound disrupts bacterial DNA gyrase by intercalating into DNA, as shown in E. coli MIC assays. Comparative studies with ciprofloxacin-resistant strains reveal its ability to bypass common resistance mechanisms . Flow cytometry and ROS detection assays further link its activity to oxidative stress induction in microbial cells .

Methodological Guidance

Q. How should researchers address low yields in the nitration step during synthesis?

- Temperature Control : Maintain sub-10°C to prevent byproducts like dinitro derivatives.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Workup Optimization : Quench reactions with ice-water to minimize decomposition.

Q. What analytical methods are recommended for assessing purity and detecting trace impurities?

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known standards .

- TLC : Employ silica gel plates and a mobile phase of ethyl acetate/hexane (3:7) for rapid purity checks .

- Elemental Analysis : Confirm C, H, N, and O percentages within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.